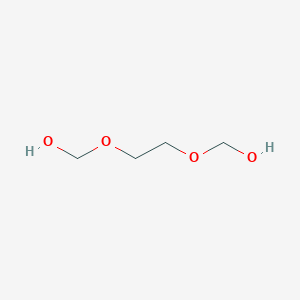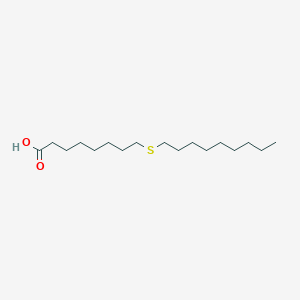
9-Thiastearic Acid
Vue d'ensemble
Description
9-Thiastearic Acid is a compound with the molecular formula C17H34O2S . It is also known by other names such as 8-nonylsulfanyloctanoic acid and 8-(nonylsulfanyl)octanoic acid .
Synthesis Analysis
9-Thiastearic Acid has been shown to inhibit the desaturation of stearate to oleate . The synthesis of 9-Thiastearic Acid involves the use of thiastearic acid positional isomers .Molecular Structure Analysis
The molecular structure of 9-Thiastearic Acid consists of 34 Hydrogen atoms, 17 Carbon atoms, 2 Oxygen atoms, and 1 Sulfur atom . It contains a total of 53 bonds, including 19 non-H bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 sulfide .Physical And Chemical Properties Analysis
9-Thiastearic Acid has a molecular weight of 302.5 g/mol . It has a computed XLogP3 value of 6.7, indicating its lipophilicity . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor counts . Its topological polar surface area is 62.6 Ų .Applications De Recherche Scientifique
Cancer Research
9-Thiastearic Acid, also known as 9-Hydroxystearic Acid (9-HSA), has been found to have antiproliferative effects against cancer cells . It has been observed that 9-HSA levels in human colorectal tumors are diminished when compared with normal adjacent tissue . This suggests that 9-HSA could potentially be used as a therapeutic agent in cancer treatment.
Apoptosis Induction
9-HSA is known to induce apoptosis in cell lines . Apoptosis, or programmed cell death, is a crucial process in the development and maintenance of an organism’s health. By inducing apoptosis, 9-HSA could potentially be used to target and eliminate harmful cells, such as cancer cells .
Synthesis of Derivatives
9-HSA can be used in the synthesis of various derivatives, which can then be studied for their potential biological activity . For example, the separate enantiomers of methyl 9-hydroxystearate and of methyl 9-aminostearate, which are derivatives of 9-HSA, have shown antiproliferative activity against the HT29 cell line .
Investigation of Hydroxy Fatty Acids
9-HSA is a type of hydroxy fatty acid, and its study can contribute to the broader understanding of these compounds . Hydroxy fatty acids are known to cause cell cycle arrest and apoptosis , and studying 9-HSA can provide insights into these processes.
Surfactant Research
While not directly related to 9-HSA, the study of surfactants can be relevant. Surfactants have a lipophilic (apolar) part that retains fat and a hydrophilic (polar) part that is miscible with water . Given that 9-HSA is a fatty acid, it could potentially be used in the development or study of new surfactants .
Propriétés
IUPAC Name |
8-nonylsulfanyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2S/c1-2-3-4-5-6-9-12-15-20-16-13-10-7-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDVFMFKIKZKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578189 | |
| Record name | 8-(Nonylsulfanyl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106689-24-1 | |
| Record name | 8-(Nonylsulfanyl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



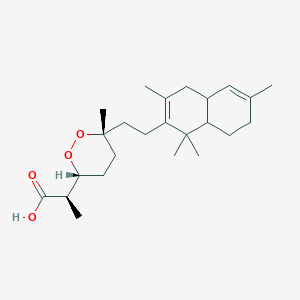
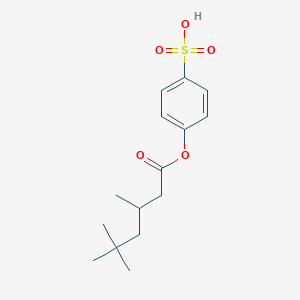
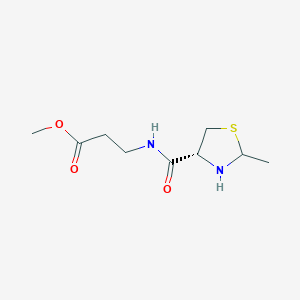
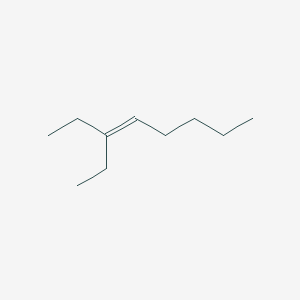

![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)

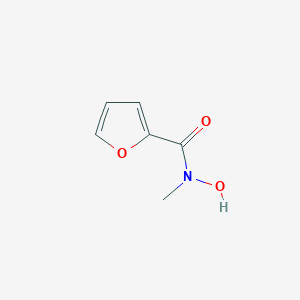

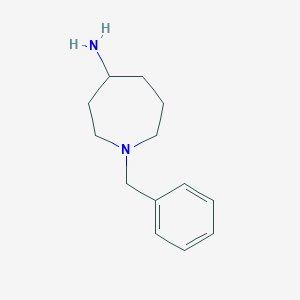
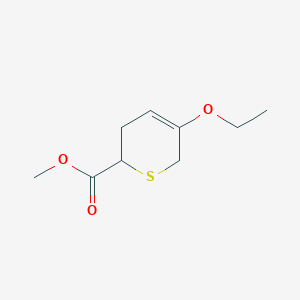
![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)

